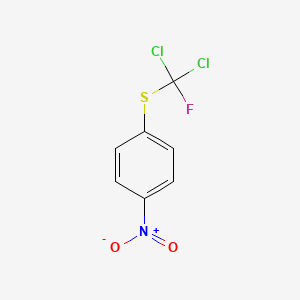

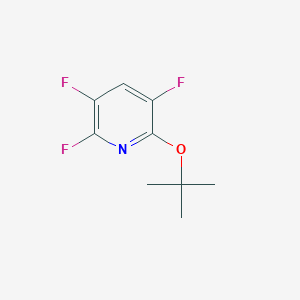

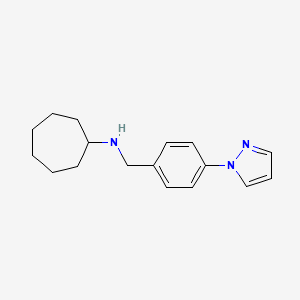

![molecular formula C16H22N4 B6317849 Cycloheptyl-(4-[1,2,3]triazol-1-yl-benzyl)-amine, 95% CAS No. 179056-48-5](/img/structure/B6317849.png)

Cycloheptyl-(4-[1,2,3]triazol-1-yl-benzyl)-amine, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cycloheptyl-(4-[1,2,3]triazol-1-yl-benzyl)-amine is a chemical compound that belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .

Molecular Structure Analysis

Triazoles are nitrogen-containing heterocycles with three nitrogen atoms in the ring . They are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . Their ability to form hydrogen bonding and bipolar interactions allows them to interact with biomolecular targets and improve solubility .Chemical Reactions Analysis

Triazoles have been shown to exhibit various biological activities, including antiviral activity . They can disrupt the replication cycle of a virus, allowing the body to eliminate it more easily . The development of novel effective antiviral agents using triazoles is urgently needed as viral diseases are increasingly recognized .Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles depend on their specific structure . They are generally stable under various conditions and have the ability to form hydrogen bonding and bipolar interactions, which can improve their solubility .Scientific Research Applications

Pharmaceuticals

Triazole compounds have been extensively studied as promising drug candidates due to their diverse biological activities. They exhibit antimicrobial, anticancer, antiprotozoal, antitubercular, and anti-HIV potential . The triazole moiety in “N-[[4-(triazol-1-yl)phenyl]methyl]cycloheptanamine” could potentially be explored for similar pharmaceutical applications.

Agricultural Chemicals

Triazoles are used in agrochemicals due to their properties as fungicides and plant growth regulators . The subject compound may find use in the development of new agrochemicals that protect crops from fungal diseases or regulate their growth.

Material Science

Triazole derivatives are known for their application in material science, such as in the formation of dendritic and polymeric networks . The compound could be utilized in creating new materials with unique properties.

Corrosion Inhibition

In industrial applications, triazoles serve as corrosion inhibitors, particularly for copper alloys . “N-[[4-(triazol-1-yl)phenyl]methyl]cycloheptanamine” might be researched for its efficacy in protecting metals from corrosion.

Cancer Therapy

Some triazole compounds have been approved by the FDA for cancer therapy, such as Letrozole and Anastrozole for breast cancer treatment . The triazole ring in the compound could be investigated for its potential use in cancer therapy.

Chemical Synthesis

Triazoles are pivotal in “click chemistry”, a synthetic methodology that joins small units together quickly and reliably . This compound could be a key intermediate in synthesizing various organic molecules.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,3-triazoles, have been reported to exhibit significant α-glucosidase inhibition activity and potent anticancer activity against various cell lines .

Mode of Action

Triazole derivatives have been reported to interact with their targets and induce changes that lead to their biological effects . For instance, some triazole derivatives have been found to inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells .

Biochemical Pathways

Triazole derivatives have been reported to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Triazole derivatives have been reported to exhibit promising neuroprotective and anti-inflammatory properties .

Safety and Hazards

The safety and hazards associated with the use of triazoles depend on their specific structure and the conditions under which they are used . Some triazole derivatives have been associated with off-target effects and related toxicities, such as ocular toxicities and excess hepatotoxicity, which can compromise their efficacy and lead to resistance and metastasis .

Future Directions

The future of triazole research lies in the development of more potent and effective antiviral agents . The potent antiviral activity profile of triazole compounds highlighted in recent research over the last ten years can be useful for the future of clinical research . Furthermore, the recognition of the 4-(1H-1,2,3-triazol-1-yl)benzamide motif as a new scaffold for HSP90 inhibitors suggests potential future directions for the development of new therapeutic agents .

properties

IUPAC Name |

N-[[4-(triazol-1-yl)phenyl]methyl]cycloheptanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4/c1-2-4-6-15(5-3-1)17-13-14-7-9-16(10-8-14)20-12-11-18-19-20/h7-12,15,17H,1-6,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDVSDKOARMRHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NCC2=CC=C(C=C2)N3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cycloheptyl-(4-[1,2,3]triazol-1-yl-benzyl)-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

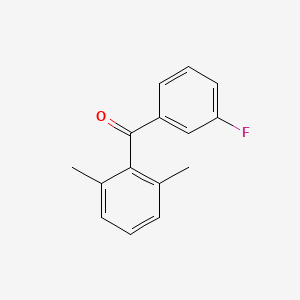

![Benzyl-[3-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317804.png)

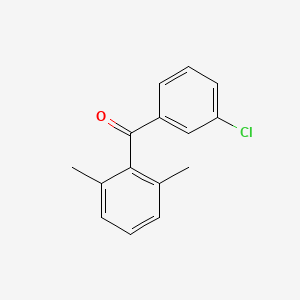

![Benzyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317812.png)

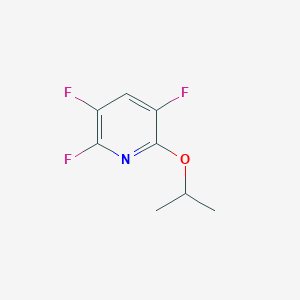

![Benzyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%](/img/structure/B6317820.png)

![4-(5-Carbamoyl-[1,2,4]oxadiazol-3-yl)-benzoic acid tert-butyl ester](/img/structure/B6317840.png)